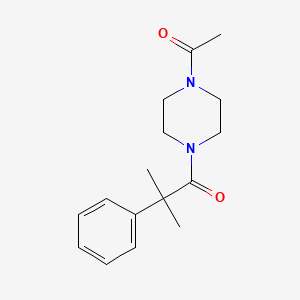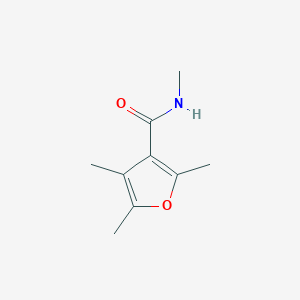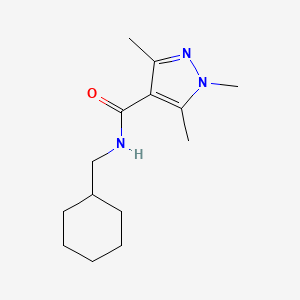
N,6-dimethyl-N-phenylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dimethyl-N-phenylpyridine-2-carboxamide, also known as DMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. DMPA is a pyridine derivative that has been found to have a unique mechanism of action, making it a promising candidate for further research.
Wirkmechanismus
N,6-dimethyl-N-phenylpyridine-2-carboxamide has been found to bind to the α4β2 subtype of nicotinic acetylcholine receptors in the brain, causing a decrease in the release of the neurotransmitter dopamine. This mechanism of action makes this compound a potential candidate for the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound can alter the activity of nicotinic acetylcholine receptors in the brain, leading to changes in dopamine release and other neurotransmitter systems. These effects have been found to be dose-dependent and can vary depending on the specific subtype of receptor being targeted.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,6-dimethyl-N-phenylpyridine-2-carboxamide in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying the function of nicotinic acetylcholine receptors. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N,6-dimethyl-N-phenylpyridine-2-carboxamide. One area of interest is the development of new fluorescent probes based on this compound for use in imaging studies. Another direction is the further investigation of this compound's mechanism of action and its potential use in the treatment of neurological disorders. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties.
Synthesemethoden
N,6-dimethyl-N-phenylpyridine-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-acetylpyridine with dimethylamine and phenyl isocyanate. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N,6-dimethyl-N-phenylpyridine-2-carboxamide has been studied for its potential use as a fluorescent probe for detecting changes in cellular pH. It has also shown promise as a tool for studying the function of nicotinic acetylcholine receptors in the brain.
Eigenschaften
IUPAC Name |
N,6-dimethyl-N-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-7-6-10-13(15-11)14(17)16(2)12-8-4-3-5-9-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULNEIRFAAUHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)


![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)






